molecular formula C11H12O5S2 B3062798 Acetic acid, (salicylidenedithio)di- CAS No. 4265-51-4

Acetic acid, (salicylidenedithio)di-

Cat. No.: B3062798
CAS No.: 4265-51-4
M. Wt: 288.3 g/mol
InChI Key: DNZSITNGPBYEIL-UHFFFAOYSA-N
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Description

Acetic acid, (salicylidenedithio)di-, also known under its systematic name as Acetic acid, [(o-hydroxybenzylidene)dithio]di-, is a specialized organic compound with the molecular formula C11H12O5S2 and a molecular weight of 288.33 g/mol . Its structure integrates a salicylaldehyde core (a phenolic ring with an aldehyde group) bridged via a methylene dithio linkage to two acetic acid moieties. This unique architecture suggests potential utility in several research domains. Researchers value this compound as a potential synthetic intermediate or a chelating ligand in coordination chemistry. The presence of hard oxygen donor atoms (from the phenolic and carboxylic groups) and soft sulfur donors allows it to form complexes with a wide range of metal ions, which can be explored for developing catalysts or functional materials. The salicylamide derivative of acetic acid is a known compound, indicating this substance may serve as a precursor in pharmaceutical and biochemical research for synthesizing more complex molecules . Furthermore, the structural motifs present in this compound are often investigated for their biochemical properties. As a research tool, it may be used to study enzyme inhibition or to modulate biochemical pathways in experimental models. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a laboratory setting.

Properties

CAS No.

4265-51-4

Molecular Formula

C11H12O5S2

Molecular Weight

288.3 g/mol

IUPAC Name

2-[carboxymethylsulfanyl-(2-hydroxyphenyl)methyl]sulfanylacetic acid

InChI

InChI=1S/C11H12O5S2/c12-8-4-2-1-3-7(8)11(17-5-9(13)14)18-6-10(15)16/h1-4,11-12H,5-6H2,(H,13,14)(H,15,16)

InChI Key

DNZSITNGPBYEIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(SCC(=O)O)SCC(=O)O)O

Origin of Product

United States

Preparation Methods

The synthesis of NSC-54162 involves the reaction of 2-hydroxybenzaldehyde with thioglycolic acid under specific conditions. The reaction typically occurs in the presence of a catalyst, such as piperidine , and is carried out in a solvent like ethanol . The product is then purified through recrystallization to obtain the final compound.

Chemical Reactions Analysis

NSC-54162 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like or .

    Reduction: Reduction reactions involve reagents such as or .

    Substitution: Common reagents for substitution reactions include and like or .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC-54162 can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

NSC-54162 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of NSC-54162 involves its interaction with specific molecular targets. One of the primary targets is DNA [cytosine-5]-methyltransferase 3B (DNMT3B) , an enzyme involved in DNA methylation . By inhibiting this enzyme, NSC-54162 can modulate gene expression and affect cellular functions. This mechanism is particularly relevant in the context of cancer research, where DNA methylation plays a crucial role in tumor development and progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related acids and derivatives (Table 1). Key differences lie in molecular complexity, functional groups, and applications.

Table 1: Comparative Analysis of Acetic Acid, (Salicylidenedithio)di- and Analogous Compounds

Compound Molecular Formula Functional Groups Key Properties/Applications References
Acetic acid C₂H₄O₂ -COOH Industrial solvent, vinegar production, precursor to vinyl acetate and acetic anhydride
Acetic anhydride C₄H₆O₃ (CH₃CO)₂O Acetylation agent in pharmaceuticals (e.g., aspirin synthesis), cellulose acetate production
Acetylsalicylic acid C₉H₈O₄ -COOH, -OAc (acetyl ester) Anti-inflammatory drug (aspirin), analgesic
Thioacetic acid C₂H₄OS -SH, -COOH Sulfur-containing analog; used in organic synthesis for thioester formation
Acetylsalicylsalicylic acid C₁₆H₁₂O₆ Two -COOH, -OAc (di-ester) Aspirin impurity; structural complexity with dual salicylate groups
Acetic acid, (salicylidenedithio)di- (inferred) Not explicitly stated -COOH, salicylidene (-C₆H₄-CH=N-), dithio (-S-S-) Potential chelating agent, catalyst, or polymer additive due to sulfur and aromatic groups

Key Findings:

Functional Group Complexity :

  • Unlike acetic acid or its anhydride, (salicylidenedithio)di- incorporates sulfur bridges and a salicylidene group, enhancing its ability to chelate metals or participate in redox reactions .
  • Compared to acetylsalicylic acid, the dithio linkage may increase thermal stability but reduce solubility in polar solvents .

Salicylidene derivatives are known for catalytic roles in polymer chemistry (e.g., epoxy adhesives ), contrasting with acetic anhydride’s industrial acetylation uses .

Physicochemical Properties :

  • Thioacetic acid derivatives exhibit lower polarity than oxygen analogs, impacting solubility. For example, thioacetic acid (logP ~0.3) is less hydrophilic than acetic acid (logP ~-0.2) .
  • Salicylidene-containing compounds often show UV absorption, enabling analytical detection methods akin to those used for aspirin impurities .

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